Methanesulfonamide, N-(1'-(2-(2,1,3-benzoxadiazol-5-yl)ethyl)-3,4-dihydro-4-oxospiro(2H-1-benzopyran-2,4'-piperidin)-6-yl)-, monohydrochloride
Overview
Description
L 691121 is a chemical compound known for its antiarrhythmic properties. It functions by blocking potassium channels, which prolongs the cardiac action potential. This compound has been studied for its potential use in treating cardiac arrhythmias and has shown embryotoxic effects at certain dosages .
Preparation Methods
The synthesis of L 691121 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
L 691121 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.
Substitution: L 691121 can undergo substitution reactions where one functional group is replaced by another, which can be useful in modifying its properties for different applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
L 691121 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of potassium channel blockers.
Biology: Investigated for its effects on cellular processes involving potassium channels.
Medicine: Studied for its potential use in treating cardiac arrhythmias due to its antiarrhythmic properties.
Industry: Utilized in the development of new pharmaceuticals targeting potassium channels.
Mechanism of Action
L 691121 exerts its effects by blocking potassium channels in cardiac cells. This blockage prolongs the cardiac action potential, which helps to stabilize the heart’s rhythm. The molecular targets of L 691121 are the potassium channels, and the pathways involved include the modulation of ion flow across the cardiac cell membrane .
Comparison with Similar Compounds
L 691121 is unique in its specific structure and mechanism of action. Similar compounds include other potassium channel blockers such as amiodarone and sotalol. Compared to these compounds, L 691121 has shown distinct pharmacokinetic properties and a specific profile of activity and toxicity .
Properties
CAS No. |
136075-60-0 |
---|---|
Molecular Formula |
C22H25ClN4O5S |
Molecular Weight |
493.0 g/mol |
IUPAC Name |
N-[1'-[2-(2,1,3-benzoxadiazol-5-yl)ethyl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C22H24N4O5S.ClH/c1-32(28,29)25-16-3-5-21-17(13-16)20(27)14-22(30-21)7-10-26(11-8-22)9-6-15-2-4-18-19(12-15)24-31-23-18;/h2-5,12-13,25H,6-11,14H2,1H3;1H |
InChI Key |
NHRIUQWDVKKIAZ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)CCC4=CC5=NON=C5C=C4)CC2=O.Cl |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)CCC4=CC5=NON=C5C=C4)CC2=O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,4-dihydro-1'-(2-(benzofurazan-5-yl)ethyl)-6-methanesulfonamidospiro((2H)-1-benzopyran-2,4'-piperidin)-4-one L 691121 L-691,121 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.